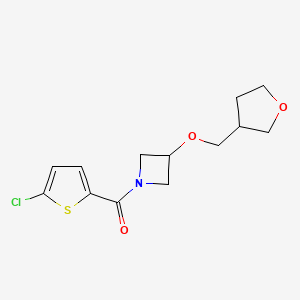
(5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is a complex organic compound that features a chlorinated thiophene ring, a tetrahydrofuran moiety, and an azetidinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the Chlorothiophene Intermediate: The starting material, 2-chlorothiophene, undergoes halogenation to introduce the chlorine atom at the 5-position.
Synthesis of the Tetrahydrofuran Derivative: Tetrahydrofuran is functionalized to introduce a methoxy group at the 3-position.
Azetidinone Formation: The azetidinone ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The chlorothiophene intermediate, tetrahydrofuran derivative, and azetidinone are coupled under specific conditions, often involving a base and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone serves as a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine
This compound is being explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anti-inflammatory agents.
Industry
In the industrial sector, it may be used in the production of specialty chemicals and advanced materials due to its unique structural features.
Mécanisme D'action
The mechanism of action of (5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The azetidinone ring, in particular, may inhibit certain enzymes by mimicking the transition state of their substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone: Similar structure but with a bromine atom instead of chlorine.
(5-Methylthiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c14-12-2-1-11(19-12)13(16)15-5-10(6-15)18-8-9-3-4-17-7-9/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZYSPRJBLAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














